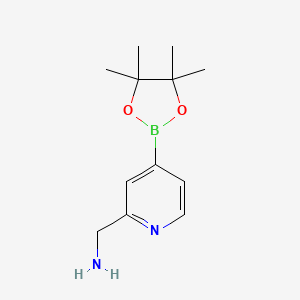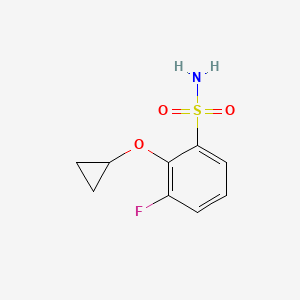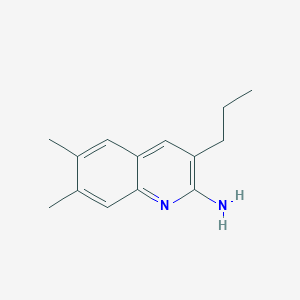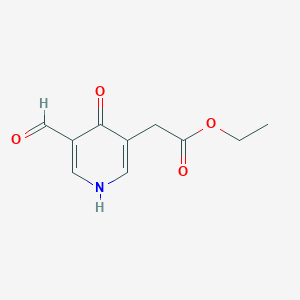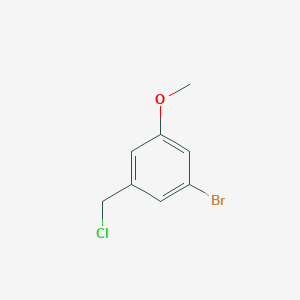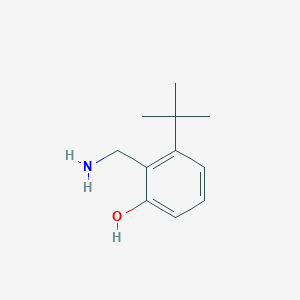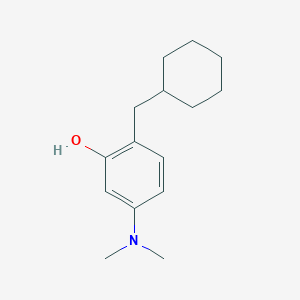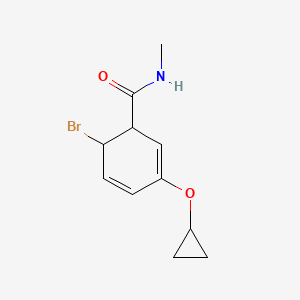
6-Bromo-3-cyclopropoxy-N-methylcyclohexa-2,4-dienecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-3-cyclopropoxy-N-methylcyclohexa-2,4-dienecarboxamide is an organic compound with the molecular formula C11H14BrNO2 and a molecular weight of 272.14 g/mol . This compound is characterized by the presence of a bromine atom, a cyclopropoxy group, and a carboxamide group attached to a cyclohexa-2,4-diene ring. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-cyclopropoxy-N-methylcyclohexa-2,4-dienecarboxamide typically involves multi-step organic reactions. One common method includes the bromination of a suitable precursor, followed by the introduction of the cyclopropoxy group and the carboxamide functionality. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors and automated synthesis equipment. The process is optimized to ensure consistent quality and scalability, with stringent control over reaction parameters such as temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-3-cyclopropoxy-N-methylcyclohexa-2,4-dienecarboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to changes in the functional groups present on the molecule.
Applications De Recherche Scientifique
6-Bromo-3-cyclopropoxy-N-methylcyclohexa-2,4-dienecarboxamide is utilized in several scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-Bromo-3-cyclopropoxy-N-methylcyclohexa-2,4-dienecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromo-3-cyclopropoxy-2-methoxypyridine: Another compound with a similar structure but different functional groups.
6-Bromo-3-cyclopropoxy-N-methylcyclohexa-2,4-dienamine: A related compound with an amine group instead of a carboxamide group.
Uniqueness
6-Bromo-3-cyclopropoxy-N-methylcyclohexa-2,4-dienecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research applications, particularly in the development of new chemical entities and therapeutic agents.
Propriétés
Formule moléculaire |
C11H14BrNO2 |
|---|---|
Poids moléculaire |
272.14 g/mol |
Nom IUPAC |
6-bromo-3-cyclopropyloxy-N-methylcyclohexa-2,4-diene-1-carboxamide |
InChI |
InChI=1S/C11H14BrNO2/c1-13-11(14)9-6-8(4-5-10(9)12)15-7-2-3-7/h4-7,9-10H,2-3H2,1H3,(H,13,14) |
Clé InChI |
OYYXXUIOXGGWNW-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1C=C(C=CC1Br)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


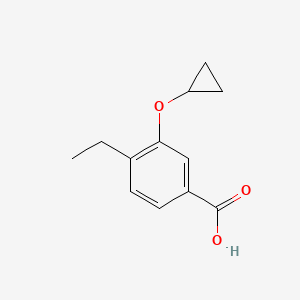
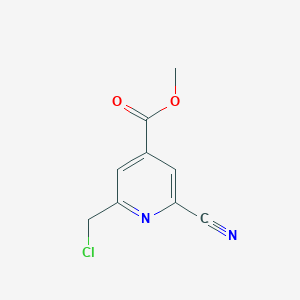
![4-Chloro-2-(trifluoromethyl)-5,7-dihydrofuro[3,4-D]pyrimidine](/img/structure/B14846194.png)
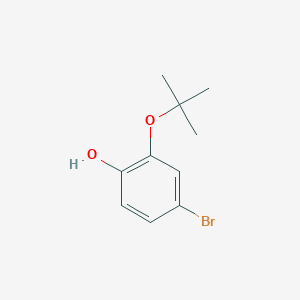
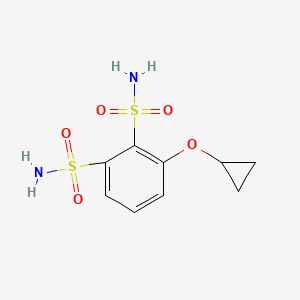
![Methyl 6-[2-[(tert-butoxycarbonyl)amino]ethyl]-4-formylpyridine-2-carboxylate](/img/structure/B14846216.png)
